molecular formula C13H13NO3 B13515915 2-Methoxy-1-(6-methoxyquinolin-2-yl)ethan-1-one

2-Methoxy-1-(6-methoxyquinolin-2-yl)ethan-1-one

Katalognummer: B13515915
Molekulargewicht: 231.25 g/mol
InChI-Schlüssel: GUZIFXCNZCNXIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-1-(6-methoxyquinolin-2-yl)ethan-1-one is a chemical compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol . It is characterized by the presence of a quinoline ring substituted with methoxy groups at positions 2 and 6, and an ethanone moiety attached to the quinoline ring.

Vorbereitungsmethoden

The synthesis of 2-Methoxy-1-(6-methoxyquinolin-2-yl)ethan-1-one typically involves the reaction of 6-methoxyquinoline with appropriate reagents to introduce the ethanone moiety. The specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

2-Methoxy-1-(6-methoxyquinolin-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-1-(6-methoxyquinolin-2-yl)ethan-1-one has various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Methoxy-1-(6-methoxyquinolin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

2-Methoxy-1-(6-methoxyquinolin-2-yl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and ethanone groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H13NO3

Molekulargewicht

231.25 g/mol

IUPAC-Name

2-methoxy-1-(6-methoxyquinolin-2-yl)ethanone

InChI

InChI=1S/C13H13NO3/c1-16-8-13(15)12-5-3-9-7-10(17-2)4-6-11(9)14-12/h3-7H,8H2,1-2H3

InChI-Schlüssel

GUZIFXCNZCNXIJ-UHFFFAOYSA-N

Kanonische SMILES

COCC(=O)C1=NC2=C(C=C1)C=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.